molecular formula C22H19N3O4 B5824619 [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate

Cat. No.: B5824619
M. Wt: 389.4 g/mol
InChI Key: RYFHDUVOSILDDW-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group and a diphenylpropanoate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzaldehyde with an appropriate amine to form the Schiff base, followed by esterification with 3,3-diphenylpropanoic acid. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diphenylpropanoate moiety can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c23-22(18-12-7-13-19(14-18)25(27)28)24-29-21(26)15-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFHDUVOSILDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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